2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGOVOOPNKWHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common synthetic route starts with the preparation of the pyridine ring, which can be achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution reactions.
For example, a common method involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further functionalization to introduce the ethanamine group, typically through reductive amination reactions using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of any carbonyl-containing intermediates.
Substitution: Substituted derivatives of the pyridine ring with various functional groups.
Scientific Research Applications
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can lead to various physiological effects, making it a candidate for drug development in the treatment of neurological disorders.
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine and its analogues:
Structural and Functional Analysis
Heterocyclic Modifications
- Pyrrolidine vs. Azepane : Replacing pyrrolidine (5-membered) with azepane (7-membered) increases molecular weight by 28.05 g/mol and introduces greater conformational flexibility. Azepane derivatives may exhibit altered receptor-binding kinetics due to expanded ring geometry .
Pyridine Substituents
- Electron-Withdrawing Groups (Cl, F) : The chloro substituent in introduces electron-withdrawing effects, which could modulate reactivity in nucleophilic aromatic substitution reactions. The fluoroethoxy group in combines halogenated stability with ether-linked hydrophilicity, balancing metabolic resistance and solubility .
Amine Chain Variations
- Ethanamine vs. Methanamine : Ethanamine provides a longer spacer between the pyridine ring and the amine group, which may influence interactions with target proteins (e.g., GPCRs or enzymes) compared to methanamine analogues .
Biological Activity
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyrrolidine moiety attached to a pyridine ring, is being investigated for various pharmacological effects including anticancer, analgesic, and neuroprotective properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a pyrrolidine group, which is crucial for its biological activity. The presence of nitrogen atoms in both the pyridine and pyrrolidine rings contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MDA-MB-453 | 11 |
| Related Compound A | MDA-MB-453 | 60 |
| Related Compound B | MDA-MB-453 | 40 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The low GI50 value of this compound demonstrates its potency in inhibiting the growth of MDA-MB-453 breast cancer cells .
Analgesic Activity
The analgesic potential of this compound has also been explored. In studies involving neuropathic pain models, related pyrrolidine derivatives exhibited significant analgesic effects with minimal side effects. The compound's mechanism appears to involve modulation of TRPV1 channels, which are known to play a role in pain perception.
| Compound | ED50 (mg/kg) | Effectiveness (%) |
|---|---|---|
| This compound | 0.9 | 60% at max dose |
These findings suggest that the compound could serve as a promising candidate for pain management therapies .
Neuroprotective Effects
In addition to its anticancer and analgesic properties, this compound has been investigated for neuroprotective effects. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound showed selective cytotoxicity against MDA-MB-453 cells, indicating potential for further development as anticancer agents .
- Pain Model Evaluation : In an animal model of neuropathic pain, the compound demonstrated dose-dependent analgesic effects, outperforming several standard treatments without significant side effects . This suggests its potential utility in clinical settings for pain management.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Vary temperature (e.g., 80–120°C), solvent polarity (e.g., THF vs. DMF), and base selection (e.g., NaH, K₂CO₃) to optimize pyrrolidine alkylation with pyridine derivatives. highlights NaH as effective for similar pyrrolidine-ethylamine syntheses .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps, as seen in for analogous imidazo-pyridine systems .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane or employ recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to confirm pyrrolidine ring protons (δ 1.5–3.5 ppm) and pyridine/ethylamine backbone. provides detailed NMR assignments for a related pyrrolidine-pyridine compound .
- HRMS: High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error, as demonstrated in .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor degradation products .
Q. How can researchers design initial biological screening assays to evaluate the neuropharmacological potential of this compound?
Methodological Answer:
- Target Selection: Prioritize monoamine transporters (e.g., SERT, DAT) or GPCRs (e.g., 5-HT₁A, α₂-adrenergic receptors) based on structural analogs in and .
- In Vitro Assays:
- Radioligand binding assays (³H-labeled antagonists) to measure receptor affinity.
- Functional assays (e.g., cAMP accumulation) for agonist/antagonist activity .
- Dose-Response Curves: Use 10⁻¹²–10⁻⁴ M concentration ranges to determine EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the stereochemical configuration of this compound derivatives?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. notes SHELXL’s robustness for small-molecule refinement .
- Model Building: Assign chiral centers via anomalous dispersion (e.g., sulfur or halogen substituents) and validate using Fo-Fc maps.
- Validation Tools: Apply R₁/Rfree convergence (<5% gap) and check CCDC deposition standards for reproducibility .
Q. What strategies can reconcile contradictory biological activity data observed for this compound across different assay platforms?
Methodological Answer:
- Orthogonal Assays: Compare radioligand binding (membrane preparations) vs. functional assays (live cells) to rule out assay-specific artifacts .
- Metabolic Stability: Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation masking activity in prolonged assays .
- Structural Analog Comparison: Reference ’s table of similar compounds (e.g., trifluoromethyl or thiophene variants) to isolate substituent effects .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin receptors). ’s ligand-receptor complexes provide templates .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Asp116 in 5-HT₂A for hydrogen bonding) .
- QSAR Analysis: Corporate substituent electronic parameters (Hammett σ) and steric bulk (Taft Es) to predict activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
